2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic organic compound that features a fluorophenyl group, an indole moiety, and a hydroxyethylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, the indole ring is functionalized to introduce the necessary substituents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Hydroxyethylacetamide Linkage: The final step involves the coupling of the indole and fluorophenyl intermediates with an acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminium chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction processes.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring.
Biological Activity
2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, commonly referred to as a derivative of indole-based compounds, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, which are known to enhance biological interactions. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain kinases and phosphatases, leading to altered cellular signaling pathways.
- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
Biological Activity Overview
Case Study 1: Antitumor Efficacy
A study conducted by Huang et al. evaluated the antitumor effects of various indole derivatives, including this compound. This compound demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of 4.2 µM, indicating potent antitumor activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the S phase.
Case Study 2: Hepatotoxicity Assessment
In a hepatotoxicity assessment involving HepG2 cells, the compound displayed an IC20 value > 40 µM, suggesting low cytotoxicity against liver cells. This property is crucial for its potential therapeutic applications, as it indicates a favorable safety profile when considering systemic administration.
Research Findings
Recent research has highlighted the multifaceted nature of this compound's biological activity. For instance:
- Antimicrobial Activity : Preliminary screenings revealed that the compound exhibits inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 20 µM in select analogs, making it a candidate for further development in treating resistant strains.
- Neuropharmacological Effects : The modulation of serotonin and dopamine receptors suggests potential applications in treating mood disorders or neurodegenerative diseases.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-22-9-8-14-11-15(4-7-17(14)22)18(23)12-21-19(24)10-13-2-5-16(20)6-3-13/h2-9,11,18,23H,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFZPWHXLSNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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